molecular formula C19H28N2O4S B2547649 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide CAS No. 1797838-52-8

2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide

Cat. No.: B2547649
CAS No.: 1797838-52-8
M. Wt: 380.5
InChI Key: WBYVADOKZLPUHK-UHFFFAOYSA-N
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Description

2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butylbenzoyl group and a sulfonyl group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in a variety of pharmaceuticals and can interact with a range of biological targets . Without more specific information, it’s difficult to predict the exact mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butylbenzoyl Group: This step involves the acylation of the piperidine ring using 4-tert-butylbenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Similar structure but with a carbamate group instead of a sulfonyl group.

    4-tert-Butylbenzoyl chloride: Used as a precursor in the synthesis of related compounds.

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring with a tert-butoxycarbonyl group.

Uniqueness

2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-19(2,3)15-7-5-14(6-8-15)18(23)21-11-9-16(10-12-21)26(24,25)13-17(22)20-4/h5-8,16H,9-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVADOKZLPUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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